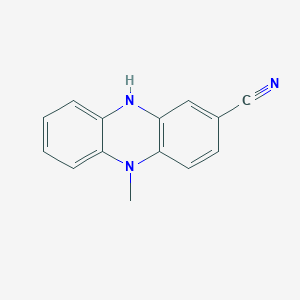
N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzophenone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-aminobenzophenone is dissolved in a suitable solvent, such as dichloromethane or chloroform. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, typically 1-2 hours, to ensure complete conversion of the starting materials to the desired product.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroacetamide moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioamides.
Applications De Recherche Scientifique
Chemistry: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its trifluoroacetamide group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trifluoroacetamide group plays a crucial role in stabilizing these interactions through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
N-(2-Benzoylphenyl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-(2-Benzoylphenyl)oxalamate: Contains an oxalamate group instead of trifluoroacetamide.
N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring, making it structurally different but functionally similar.
Uniqueness: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
80007-97-2 |
|---|---|
Formule moléculaire |
C15H10F3NO2 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
N-(2-benzoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Clé InChI |
FXZNDIUJMNJZKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)




![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)




![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
